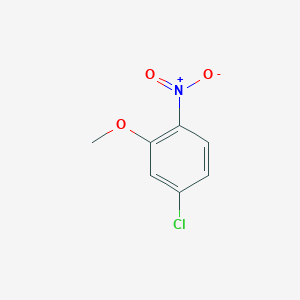

5-Chloro-2-nitroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEUJUYEUCCZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064426 | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-53-8 | |

| Record name | 4-Chloro-2-methoxy-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-2-methoxy-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVY2LTV7GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Nitroanisole

Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-nitroanisole

The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly reduced due to the presence of two deactivating groups: the nitro group and the chlorine atom. The nitro group is a strong deactivator and directs incoming electrophiles to the meta position relative to itself. pressbooks.pub The chlorine atom is also deactivating but directs ortho and para. libretexts.org Conversely, the methoxy (B1213986) group is an activating group and an ortho-, para-director. pressbooks.pub

Nucleophilic Aromatic Substitution Reactions Involving this compound

This compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards attack by nucleophiles. wikipedia.orgyoutube.com The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). youtube.comchemistrysteps.com

The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this complex is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substitution product. nih.gov

Amination Reactions of Related Nitrochlorobenzenes and Nitroanisoles

Amination, the reaction with ammonia (B1221849) or amines, is a key nucleophilic aromatic substitution reaction for compounds like this compound. In related nitrochlorobenzenes, the presence of a nitro group facilitates the displacement of the chloro group by an amine. ambeed.com For instance, 2,4-dichloronitrobenzene (B57281) can be selectively aminated at the chlorine para to the nitro group by reacting it with aqueous ammonia at elevated temperatures and pressures. guidechem.com This selectivity is because the para position allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate by the nitro group. Amines are effective nucleophiles in these reactions, leading to the formation of nitroanilines, which are important synthetic intermediates. youtube.comyoutube.com

Role of Electron-Withdrawing Groups (Nitro and Chloro) in Reactivity Enhancement

The enhancement of reactivity in nucleophilic aromatic substitution is a direct consequence of the electronic effects of the substituents.

Nitro Group: The nitro group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature through both resonance and inductive effects. youtube.comcsbsju.edu It significantly stabilizes the negatively charged Meisenheimer complex formed during the reaction. youtube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. chemistrysteps.comlibretexts.org If the nitro group is in the meta position, this resonance stabilization is not possible, and the reaction is much slower or does not occur. libretexts.org

Chloro Group: While the chlorine atom is an electron-withdrawing group by induction, its primary role in SNAr is to act as a good leaving group. wikipedia.org The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. Although halogens are deactivating in electrophilic substitutions, in nucleophilic substitutions, their ability to leave as a stable halide ion is crucial for the completion of the reaction. The rate of reaction in SNAr for different halogens often follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comlibretexts.org

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group, forming 4-chloro-2-methoxyaniline. This transformation is a common and important reaction in organic synthesis. wikipedia.org A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com However, with halogenated compounds, there is a risk of dehalogenation, so milder conditions or specific catalysts may be necessary. For instance, Raney nickel is sometimes preferred over Pd/C to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com

Other common methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2). commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be used and sometimes offers chemoselectivity in molecules with multiple nitro groups. commonorganicchemistry.com A specific synthetic route for a related compound, 5-Chloro-2-methoxyaniline, involves the reduction of 4-chloro-1-methoxy-2-nitrobenzene using hydrazine (B178648) hydrate (B1144303) in the presence of iron trichloride (B1173362) and activated carbon, achieving a high yield. chemicalbook.com

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient but can cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney nickel catalyst | Often used to avoid dehalogenation of chloro-substituents. commonorganicchemistry.com |

| Fe/Acid | Iron powder in acidic medium (e.g., HCl, Acetic Acid) | A classic and cost-effective method. wikipedia.org |

| SnCl₂ | Tin(II) chloride in a suitable solvent | Provides a mild reduction. commonorganicchemistry.com |

| Hydrazine Hydrate/FeCl₃ | Refluxing with a catalyst like iron trichloride | Used for the synthesis of related anilines. chemicalbook.com |

Oxidative Transformations and Degradation Studies of this compound

Chlorinated nitroaromatic compounds, including isomers of chloro-nitroanisole, are recognized as environmental pollutants originating from industrial activities. researchgate.net Their degradation, particularly through oxidative pathways, is a subject of environmental chemistry research. Microbial degradation of these compounds has been observed, where bacteria can utilize them as carbon and energy sources. researchgate.net The initial steps in the aerobic degradation pathways often involve oxidative removal of the nitro group, catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net

Physicochemical methods are also employed for the treatment of wastewater containing chlorinated nitroaromatic compounds. researchgate.net These advanced oxidation processes can effectively break down the stable aromatic ring structure.

Thermal Stability and Decomposition Pathways of this compound in Diverse Reaction Environments

The thermal stability of nitroaromatic compounds is a critical factor, especially in industrial processes and for safety considerations, as many are energetic materials. When heated, this compound, like other nitroaromatics, will eventually decompose. The decomposition of nitroanisoles can emit toxic fumes, including nitrogen oxides (NOx). nih.gov

Studies on related nitroaromatic derivatives show that their thermal stability is influenced by the nature and position of the substituents on the aromatic ring. researchgate.net The decomposition of such compounds can be investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can determine melting points and decomposition temperatures. For many nitro-substituted derivatives, decomposition is an exothermic process that can be rapid once initiated. researchgate.net The presence of multiple functional groups can lead to complex decomposition pathways.

Analysis of Hazardous Reaction Potentials

The hazardous reaction potential of this compound is a critical aspect of its chemical profile, dictating its handling, storage, and use in synthetic processes. While comprehensive, publicly available research focusing specifically on detailed thermal analysis studies like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound is limited, safety data sheets and related literature provide valuable insights into its reactivity and potential hazards.

Under normal storage and handling conditions, this compound is considered to be a stable compound. However, its chemical structure, containing both a nitro group and a chlorine atom on an aromatic ring, suggests a predisposition to certain hazardous reactions under specific conditions. The presence of the nitro group, in particular, is a common feature in energetic materials, indicating the potential for exothermic decomposition.

One safety data sheet explicitly notes that the compound may explosively decompose when subjected to heat, shock, or friction. This highlights the intrinsic thermal sensitivity of this compound and underscores the need for careful handling to avoid initiating a runaway reaction.

Contact with incompatible substances can trigger dangerous reactions. The following table summarizes materials that have been identified as incompatible with this compound. Avoiding contact with these substances is crucial to prevent vigorous, uncontrolled, and potentially hazardous reactions.

| Incompatible Material Class | Specific Examples |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates |

| Strong Acids | Sulfuric Acid, Nitric Acid, Hydrochloric Acid |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide |

| Acid Anhydrides | Acetic Anhydride |

| Acid Chlorides | Acetyl Chloride |

When exposed to high temperatures, such as in a fire or during uncontrolled exothermic decomposition, this compound can break down into toxic and hazardous gases. The combustion or decomposition products are influenced by the conditions of the reaction, particularly the availability of oxygen. The primary hazardous decomposition products are listed in the table below.

| Decomposition Product | Chemical Formula |

| Nitrogen Oxides | NOx |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Hydrogen Chloride Gas | HCl |

The information available from safety data sheets provides a foundational understanding of the hazardous reaction potentials of this compound. It is clear that the compound's stability is conditional and that it possesses the potential for hazardous exothermic decomposition, particularly when heated or in contact with incompatible materials.

Advanced Spectroscopic Characterization and Quantum Chemical Analysis of 5 Chloro 2 Nitroanisole

Vibrational Spectroscopic Investigations (FTIR, FT-Raman) of 5-Chloro-2-nitroanisole

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural characterization of molecules. For this compound (5C2NA), these methods provide a detailed fingerprint of the vibrational modes associated with its functional groups and aromatic ring structure. Experimental FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range, while FT-Raman spectra are collected in the 3500–100 cm⁻¹ range. asianpubs.org These experimental data are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict molecular geometry and vibrational frequencies with high accuracy. asianpubs.org

A Normal Coordinate Analysis (NCA) is essential for the unambiguous assignment of the fundamental vibrational modes of a molecule. ias.ac.in This analysis utilizes methods like Wilson's F-G matrix method to relate the vibrational frequencies to the molecular geometry and interatomic forces. ias.ac.in For complex molecules like this compound, DFT calculations are employed to compute the force constants, which are then used in the NCA. researchgate.net

The vibrational assignments for this compound are made by comparing the observed FT-IR and FT-Raman bands with the theoretically calculated wavenumbers. The analysis reveals characteristic vibrations for the different functional groups present in the molecule. For instance, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are among the most characteristic bands. The C-Cl stretching vibration is also clearly identified. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while various C-C stretching, in-plane bending, and out-of-plane bending modes define the fingerprint region of the spectrum.

Table 1: Selected Vibrational Assignments for this compound Observed and calculated frequency data are based on representative studies. Actual values may vary based on experimental and computational conditions.

| Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Vibrational Assignment |

| 3105 | 3108 | 3107 | C-H stretching |

| 2955 | 2958 | 2956 | CH₃ asymmetric stretching |

| 1578 | 1580 | 1579 | C-C stretching |

| 1525 | 1523 | 1524 | NO₂ asymmetric stretching |

| 1345 | 1348 | 1346 | NO₂ symmetric stretching |

| 1260 | 1262 | 1261 | C-O-C asymmetric stretching |

| 1175 | 1178 | 1176 | C-H in-plane bending |

| 1020 | 1022 | 1021 | O-CH₃ stretching |

| 820 | 823 | 821 | C-H out-of-plane bending |

| 740 | 742 | 741 | C-Cl stretching |

Total Energy Distribution (TED), often referred to as Potential Energy Distribution (PED), is a crucial component of vibrational analysis that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. asianpubs.orgias.ac.in This analysis is particularly useful for understanding complex vibrational modes that arise from the coupling of several motions. asianpubs.org By calculating the TED, a more precise and reliable assignment of the spectral bands can be achieved. asianpubs.org

For this compound, TED analysis confirms the nature of many vibrations. For example, it can show that the band assigned to NO₂ symmetric stretching is a relatively pure vibration, with a high percentage contribution from the N-O stretching coordinate. Conversely, some bands in the fingerprint region may show significant mixing, where a single observed frequency is the result of combined C-C stretching, C-H in-plane bending, and other ring deformations. This detailed analysis provides a deeper understanding of the molecule's dynamic structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. creative-biostructure.comuobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound provides key information for structural verification. The molecule has two distinct sets of protons: those on the aromatic ring and those in the methoxy (B1213986) (-OCH₃) group.

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet. Due to the shielding effect of the adjacent oxygen atom, this signal typically appears in the range of δ 3.9-4.1 ppm.

Aromatic Protons: There are three protons on the benzene (B151609) ring, and each resides in a unique chemical environment due to the different substituent effects. Their signals are found further downfield (typically δ 7.0-8.0 ppm) because of the deshielding influence of the aromatic ring current and the electron-withdrawing nitro and chloro groups. The specific chemical shifts and, crucially, the spin-spin coupling patterns (multiplicity) between these protons allow for their exact assignment. For example, the proton at the C6 position, being ortho to the nitro group, is expected to be the most downfield.

Table 2: Typical ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~4.0 | Singlet (s) |

| H-3 | ~7.2 | Doublet (d) |

| H-4 | ~7.6 | Doublet of Doublets (dd) |

| H-6 | ~7.8 | Doublet (d) |

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. For this compound, seven distinct signals are expected.

Methoxy Carbon: The carbon of the -OCH₃ group appears at a characteristic upfield position (~55-60 ppm) compared to the aromatic carbons.

Aromatic Carbons: The six aromatic carbons resonate in the range of approximately δ 110-160 ppm. The carbons directly attached to the substituents (C1-O, C2-N, C5-Cl) are significantly shifted. The C2 carbon, bonded to the strongly electron-withdrawing nitro group, and the C1 carbon, bonded to the oxygen, are typically the most downfield in the aromatic region.

NMR spectroscopy is exceptionally effective at distinguishing between positional isomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring. creative-biostructure.commagritek.comoxinst.com While isomers like this compound and, for example, 4-Chloro-2-nitroanisole, might have similar mass spectra and vibrational spectra, their NMR spectra are distinctly different.

The primary differences lie in the aromatic region of the ¹H NMR spectrum. youtube.com The number of unique proton signals, their chemical shifts, and especially their coupling constants (J-values) and splitting patterns are unique to each isomer's substitution pattern. oxinst.com For instance, the symmetry in an isomer like 4-Chloro-3-nitroanisole would lead to a different number of signals and simpler splitting patterns compared to the less symmetric this compound. By analyzing the multiplicity (singlet, doublet, triplet, etc.) and the coupling constants, which depend on the ortho, meta, or para relationship between protons, one can unequivocally identify the correct positional isomer. oxinst.comyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the benzene ring, nitro group (a chromophore), and methoxy group gives rise to characteristic electronic absorption bands.

Theoretical studies based on quantum chemical calculations have been performed to predict the electronic transitions of this compound. The UV-Vis spectrum was predicted in both the gas phase and in ethanol (B145695) solvent. In ethanol, a significant absorption maximum (λmax) was identified. This absorption is attributed to an electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Theoretical Electronic Absorption Data for this compound in Ethanol

| Parameter | Value | Assignment |

| λmax | 389.94 nm | HOMO → LUMO |

| Transition Type | π-π* | 85% Contribution |

The primary electronic transition observed for this compound is assigned as a π-π* transition. This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, a common feature in aromatic compounds. The specific transition is predominantly from the HOMO to the LUMO.

Furthermore, the structure of this compound, which features an electron-donating methoxy group (-OCH₃) and electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups attached to the π-system of the benzene ring, facilitates intramolecular charge transfer (ICT). Computational studies have shown that the calculated HOMO-LUMO energy gap is indicative of charge transfer occurring within the molecule. science.govresearchgate.net This ICT character means that upon electronic excitation, there is a significant redistribution of electron density, with a net movement of charge from the electron-rich portion of the molecule (centered around the methoxy and phenyl groups) to the electron-poor portion (the nitro group).

Mass Spectrometry Techniques in Characterizing this compound and its Transformation Products

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (molecular weight: 187.58 g/mol ), mass spectral analysis reveals a characteristic fragmentation pattern.

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 187. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak is also observed at m/z 189 with approximately one-third the intensity of the molecular ion peak. The fragmentation pattern provides clues to the molecule's structure, with the most abundant fragment, or base peak, appearing at m/z 140. A comprehensive list of major fragments is detailed in the table below.

In addition to fragmentation analysis, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts of the molecule, providing another layer of characterization.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 189 | 24.7% | [M+2]⁺ Molecular ion (with ³⁷Cl) |

| 187 | 72.6% | [M]⁺ Molecular ion (with ³⁵Cl) |

| 157 | 34.3% | [M-NO]⁺ |

| 142 | 35.2% | [M-NO₂-H]⁺ |

| 140 | 100.0% (Base Peak) | [M-NO₂-CH₃]⁺ |

| 126 | 50.4% | [M-NO₂-CH₃-O]⁺ |

| 113 | 23.6% | [C₆H₃Cl]⁺ |

| 111 | 55.0% | [C₆H₄Cl]⁺ |

| 75 | 42.2% | [C₅H₄Cl-C₂H₂]⁺ |

| 63 | 57.9% | [C₅H₃]⁺ |

Computational Chemistry and Density Functional Theory (DFT) Studies on this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules. Several theoretical studies have been conducted on this compound to complement experimental findings. These studies typically employ methods like B3LYP or Hartree-Fock (HF) with various basis sets such as 6-31G(d,p), 6-31G*, or 6-311+G** to calculate the molecule's properties. science.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry with the lowest electronic energy. For this compound, these calculations yield optimized structural parameters, including the precise bond lengths, bond angles, and dihedral angles between atoms.

The results from these computational optimizations provide a detailed molecular structure. They confirm the planar nature of the benzene ring and describe the relative orientations of the methoxy, nitro, and chloro substituents. This theoretical structure serves as a fundamental basis for interpreting other spectroscopic data and understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. DFT calculations have been used to determine the energies of these orbitals for this compound. The calculated energy gap is relatively small, which is consistent with the observed absorption in the near-UV region and confirms that charge transfer can readily occur within the molecule. science.gov

Table 3: Calculated Frontier Molecular Orbital Properties for this compound

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap (ΔE) | 3.7434 eV |

Note: Specific HOMO and LUMO energy values were not available in the cited literature.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a crucial tool for understanding the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. This analysis provides a map of charge distribution, identifying regions that are prone to electrophilic and nucleophilic attack.

In the case of this compound, the MESP map indicates distinct regions of positive and negative potential. The negative potential sites, shown in red and yellow, are concentrated on the oxygen atoms of the nitro group, indicating these are areas of high electron density and are susceptible to electrophilic attack. Conversely, the positive potential sites, depicted in blue, are located around the hydrogen atoms and the carbon atoms of the aromatic ring, signifying electron-deficient regions that are attractive to nucleophiles. This distribution of electrostatic potential is fundamental in predicting the molecule's interaction with other chemical species.

| Region | Electrostatic Potential | Interpretation |

|---|---|---|

| Oxygen Atoms (Nitro Group) | Negative | Electron-rich; susceptible to electrophilic attack. |

| Hydrogen Atoms | Positive | Electron-deficient; susceptible to nucleophilic attack. |

| Ring Carbon Atoms | Positive | Electron-deficient; susceptible to nucleophilic attack. |

Fukui Functions and Local Reactivity Descriptors for Nucleophilic and Electrophilic Sites

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule. By analyzing the change in electron density at a specific atom when an electron is added or removed from the molecule, these functions can pinpoint the most likely sites for nucleophilic and electrophilic attacks.

For this compound, the analysis of Fukui indices serves to distinguish between its nucleophilic and electrophilic centers. The sites predicted to be reactive by the MESP analysis are well-supported by the Fukui indices. Regions with a high value for the Fukui function for nucleophilic attack (f+) indicate a propensity to accept an electron, marking them as electrophilic sites. Conversely, a high value for the Fukui function for electrophilic attack (f-) points to sites that readily donate electron density, identifying them as nucleophilic centers. This detailed analysis is critical for predicting the regioselectivity of its chemical reactions.

Calculation of Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. A high value of β suggests that the material can efficiently alter the properties of light passing through it.

Quantum chemical calculations have been performed to determine the first hyperpolarizability of this compound. The results of these calculations indicate that this compound possesses a significant NLO response, suggesting it is a promising candidate for the development of new NLO materials. The calculated HOMO-LUMO energy gap also supports the occurrence of intramolecular charge transfer, a key factor for NLO activity.

| Property | Finding | Implication |

|---|---|---|

| First Hyperpolarizability (β) | Calculated to be significant. | The compound is a good candidate for NLO materials. |

| HOMO-LUMO Energy Gap | Shows potential for intramolecular charge transfer. | Supports the observed NLO properties. |

Determination of Statistical Thermodynamics and Temperature-Dependent Properties

The thermodynamic properties of this compound have been investigated to understand their dependence on temperature. Statistical thermodynamics provides a method to correlate macroscopic properties such as heat capacity, entropy, and enthalpy with molecular vibrations.

Studies have shown a direct correlation between the temperature and the thermodynamic functions of this compound. As the temperature increases, the intensities of the molecular vibrations also increase. This leads to a corresponding increase in the values of heat capacity (C), entropy (S), and enthalpy (H). These relationships are fundamental to understanding the stability and energy of the molecule under varying thermal conditions.

| Thermodynamic Property | Relationship with Temperature | Underlying Reason |

|---|---|---|

| Heat Capacity (C) | Increases with increasing temperature. | Increased intensity of molecular vibrations. |

| Entropy (S) | Increases with increasing temperature. | Increased intensity of molecular vibrations. |

| Enthalpy (H) | Increases with increasing temperature. | Increased intensity of molecular vibrations. |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and properties in the solid state.

A review of the available scientific literature indicates that detailed single-crystal X-ray diffraction data for this compound has not been reported. Consequently, a definitive elucidation of its solid-state structure, including precise bond lengths, angles, and crystal packing information, cannot be provided at this time. While computational methods can predict its gaseous-phase geometry, experimental crystallographic studies are necessary to confirm its structure in the solid phase.

Applications of 5 Chloro 2 Nitroanisole in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural attributes of 5-chloro-2-nitroanisole make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its functional groups can be strategically manipulated to introduce desired pharmacophores and build complex molecular frameworks. A common synthetic strategy involves the conversion of this compound to its aniline (B41778) derivative, 5-chloro-2-nitroaniline (B48662), which then serves as a crucial intermediate in the development of several classes of therapeutic agents. The synthesis of 5-chloro-2-nitroaniline often starts from precursors like 3-chloroaniline (B41212) or 2,4-dichloronitrobenzene (B57281) chemicalbook.comchemicalbook.com.

Precursor for Anticancer Agents (e.g., Sorafenib Analogues)

This compound serves as a foundational material in the synthesis of analogues of Sorafenib, a multi-kinase inhibitor used in cancer therapy. The synthesis of these potential anticancer agents often utilizes 5-chloro-2-nitroaniline, which can be derived from this compound. In one synthetic approach, O-arylation of p-aminophenol with 5-chloro-2-nitroaniline is a key step, followed by reduction of the nitro group and subsequent cyclization to form a quinoxalinedione (B3055175) ring, a core structure in some Sorafenib analogues chemicalbook.com. Research has shown that certain synthesized Sorafenib analogues exhibit significant cytotoxic activity against cancer cell lines such as HeLa and MCF-7, with IC50 values in the micromolar range chemicalbook.com.

| Compound Class | Synthetic Intermediate | Therapeutic Target | Key Research Finding |

| Sorafenib Analogues | 5-Chloro-2-nitroaniline | Cancer | Synthesized analogues show cytotoxic activity against HeLa and MCF-7 cell lines chemicalbook.com. |

| ALK Inhibitors | This compound | Cancer | Involved in the synthesis of orally bioavailable anaplastic lymphoma kinases (ALK) inhibitors chemdad.com. |

| KSP Inhibitors | This compound | Cancer | Used in the synthesis of kinesin spindle protein (KSP) inhibitors chemdad.com. |

Building Block for HIV-1 Inhibitors

The development of effective treatments for Human Immunodeficiency Virus Type 1 (HIV-1) is a critical area of medicinal chemistry. 5-Chloro-2-nitroaniline, a derivative of this compound, has been utilized in the synthesis of novel benzimidazolones and their analogues, which have been evaluated as inhibitors of HIV-1 chemicalbook.com. These compounds have demonstrated potent inhibitory activity against HIV-1 replication in MT4 cells, with some derivatives showing minimal cytotoxicity at nanomolar concentrations chemicalbook.com. The structural framework provided by 5-chloro-2-nitroaniline is crucial for the design of these non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Development of Antimicrobial Drugs

The presence of both a nitro group and a halogen on an aromatic ring is a structural motif found in various antimicrobial compounds. The nitro group, being a strong electron-withdrawing moiety, can participate in redox reactions within microbial cells, leading to the generation of toxic reactive species nih.gov. Halogenation of aromatic compounds has also been shown to enhance their antimicrobial activity researchgate.net. Research into flavonoid derivatives containing chloro and nitro groups has demonstrated their potential as antimicrobial agents mdpi.com. For instance, new synthetic nitro-pyrrolomycins, which are polyhalogenated antibiotics, have shown improved minimal bactericidal concentrations against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens mdpi.com. This suggests that derivatives of this compound could be valuable scaffolds for the development of new antimicrobial drugs.

Utilization in Agrochemical and Specialty Chemical Production

Beyond its applications in the pharmaceutical industry, this compound and its derivatives are important intermediates in the production of agrochemicals and specialty chemicals, such as dyes. The derivative 5-chloro-2-nitroaniline is explicitly mentioned as an intermediate in the synthesis of multiple pesticides and dyestuffs guidechem.comgoogle.comatomfair.com. Its chemical reactivity allows for its incorporation into a variety of molecular structures, leading to products with specific biological activities or color properties. In the context of agrochemicals, it is used in the development of herbicides and fungicides atomfair.com. In the dye industry, it serves as a key intermediate in the synthesis of azo dyes and pigments, contributing to the creation of vibrant and stable colorants for textiles and plastics atomfair.com.

Enabling Selective Functionalization and Derivatization in Complex Molecular Architectures

The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) libretexts.orgopenstax.org. The chloro and methoxy (B1213986) groups also influence the regioselectivity of reactions. This predictable reactivity allows for the selective functionalization and derivatization of the molecule.

The presence of a good leaving group (chloride) and a strong electron-withdrawing group (nitro) ortho and para to each other makes the aromatic ring susceptible to attack by nucleophiles. This enables the chlorine atom to be replaced by various other functional groups, providing a pathway to a wide range of derivatives. This controlled reactivity is crucial in multi-step syntheses where specific isomers are required, allowing for the construction of complex molecular architectures with a high degree of precision.

Design and Synthesis of Advanced Materials (e.g., Non-Linear Optical Materials)

Derivatives of this compound have shown potential in the field of materials science, particularly in the development of non-linear optical (NLO) materials. These materials can alter the properties of light that passes through them and have applications in technologies such as frequency conversion and optical switching. A patent describes the use of crystalline 5-chloro-2-nitroaniline for second harmonic generation (SHG), a non-linear optical process that converts light of a fundamental frequency to light of double that frequency epo.org. The study highlighted that among numerous aniline derivatives with both nitro and halo substituents, 5-chloro-2-nitroaniline demonstrated an unexpectedly high SHG efficiency epo.org. This indicates that the specific combination of functional groups and their arrangement on the aromatic ring in this compound and its precursors, like this compound, are conducive to creating materials with significant NLO properties.

Applications in Dye and Pigment Industries

While this compound is a chemical compound with potential as an intermediate in organic synthesis, extensive research has not revealed its direct and widespread application in the dye and pigment industries. However, the closely related compound, 5-chloro-2-nitroaniline, serves as a significant precursor in the manufacturing of various colorants.

The structural similarities between these two compounds, particularly the presence of the chloro and nitro groups on the benzene (B151609) ring, suggest that this compound could theoretically be a candidate for similar applications. The core structure is amenable to diazotization and coupling reactions, which are fundamental processes in the synthesis of azo dyes. nih.gov Azo dyes, characterized by the -N=N- functional group, represent a large and important class of colorants. nih.gov

In the synthesis of azo dyes, an aromatic amine is typically converted into a diazonium salt, which then reacts with a coupling component to form the final dye molecule. While 5-chloro-2-nitroaniline is a primary aromatic amine and thus readily undergoes diazotization, this compound would require hydrolysis of the methoxy group to an amino group to become a suitable diazo component.

A notable example involving a structurally similar compound is a patented process for creating a transparent pigmentary composition. This process utilizes a mixture of diazotized 2-methoxy-4-nitro-aniline and 4-chloro-2-nitro-aniline, which are then coupled with acetylaceto-2-anisidide. google.com This highlights the utility of substituted nitroanilines in producing specialized pigments.

Furthermore, research on disazo disperse dyes has utilized 2-Methoxy-5-nitroaniline as a key intermediate. orientjchem.org These dyes have been synthesized and evaluated for their application on polyester (B1180765) and nylon fabrics, demonstrating good color yield and fastness properties. orientjchem.org

Although direct evidence for the use of this compound in the dye and pigment industry is not available in the reviewed literature, the established applications of its close chemical relatives underscore the potential of this class of compounds in colorant synthesis. Further research and development could explore the viability of this compound as a precursor for novel dyes and pigments, potentially offering unique shades and properties.

Environmental Fate and Degradation Mechanisms of 5 Chloro 2 Nitroanisole

Photodegradation Pathways of Nitroaromatic Compounds including 5-Chloro-2-nitroanisole

Influence of Sunlight and Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Sunlight plays a crucial role in the degradation of nitroaromatic compounds by providing the energy for photochemical reactions. This process is often mediated by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). Solar irradiation of substances like dissolved organics, metal species, nitrate (B79036), or nitrite (B80452) in water can generate hydroxyl radicals asianpubs.org. These highly reactive radicals can then initiate the degradation of organic compounds. For example, the irradiation of seawater containing phenol (B47542) has been shown to produce nitrophenols as well as chlorophenols and bromophenols through reactions with these radicals asianpubs.org.

Microbial Degradation and Biotransformation Studies of this compound

The microbial degradation of chlorinated nitroaromatic compounds (CNAs), such as this compound, is a key process in their removal from contaminated environments. Numerous bacteria and fungi have been identified that can utilize these compounds as sources of carbon, nitrogen, and energy fishersci.comcymitquimica.com. The general strategies for the microbial metabolism of nitroaromatic compounds are analogous to the oxidative pathways for other aromatic compounds, with modifications to accommodate the nitro group asianpubs.org.

Several enzymatic strategies are employed by aerobic bacteria to metabolize nitroaromatic compounds nih.gov:

Monooxygenase enzymes can add a single oxygen atom, leading to the elimination of the nitro group from nitrophenols.

Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group.

Reduction of the nitro group to a hydroxylamine (B1172632) is the initial step in the metabolism of compounds like nitrobenzene (B124822). The resulting hydroxylamine can then undergo enzyme-catalyzed rearrangement to a hydroxylated compound, which can then be a substrate for ring-fission reactions.

Anaerobic bacteria typically reduce the nitro group to the corresponding amine via nitroso and hydroxylamino intermediates nih.gov.

Identification of Key Microbial Metabolites

While specific studies identifying the microbial metabolites of this compound are limited, the degradation pathways of similar compounds offer insights into potential intermediates. For chlorinated nitroaromatic compounds, degradation can proceed through several pathways. One common initial step is the reduction of the nitro group (-NO2) to an amino group (-NH2). For example, in the anaerobic degradation of 2-chloro-4-nitroaniline, the nitro group is transformed to an amino group, followed by dechlorination researchgate.net. Another possibility is the initial removal of the chlorine atom, followed by the reduction of the nitro group researchgate.net.

Based on the degradation of analogous compounds, potential initial metabolites of this compound could include:

5-Chloro-2-aminoanisole , resulting from the reduction of the nitro group.

2-Nitro-5-methoxyphenol , resulting from the hydrolytic removal of the chlorine atom.

Catechols and their chlorinated derivatives , which are common intermediates in the degradation of aromatic compounds and are formed after initial enzymatic attacks that may remove the nitro and chloro substituents.

The table below summarizes potential metabolites based on known degradation pathways of similar compounds.

| Precursor Compound | Potential Metabolite | Transformation Process |

| This compound | 5-Chloro-2-aminoanisole | Reduction of the nitro group |

| This compound | 2-Nitro-5-methoxyphenol | Hydrolytic dechlorination |

| 5-Chloro-2-aminoanisole | Chlorinated catechols | Dioxygenase attack and deamination |

Factors Affecting Biodegradation Rates and Pathways

The rate and pathway of microbial degradation of this compound are influenced by a variety of environmental and biological factors.

Environmental Factors:

Presence of other carbon sources: The presence of an easily degradable carbon source can enhance the biodegradation of some nitroaromatic compounds by promoting microbial growth. For example, the degradation of phenol by Pseudomonas pseudomallei was enhanced by the addition of fructose (B13574) .

Soil and sediment properties: The kinetics of adsorption and desorption of contaminants to soil and organic matter are major factors in determining their bioavailability for microbial degradation rbcsjournal.org. Extremely slow desorption can limit the availability of the compound to microorganisms rbcsjournal.org.

pH: The pH of the soil or water can affect both the chemical state of the compound and the activity of microbial enzymes.

Biological Factors:

Microbial community composition: The presence of specific microorganisms with the enzymatic machinery to degrade chlorinated nitroaromatic compounds is essential. Bacteria capable of degrading these compounds have been isolated from both contaminated and non-contaminated sites fishersci.comcymitquimica.com.

Hydrolytic Stability and Transformation in Aquatic Environments

Hydrolysis is an abiotic degradation process that can be significant for some organic compounds in aquatic environments. The stability of a compound to hydrolysis depends on its chemical structure and the pH of the water.

While specific data on the hydrolytic stability of this compound is not extensively available, studies on structurally similar compounds can provide some indication of its potential behavior. For instance, a kinetic study of the hydrolysis of mono-2-chloro-5-nitroaniline phosphate (B84403) showed that the reaction proceeds in acidic solutions, with the rate being influenced by the acid molarity asianpubs.org. The maximum rate was observed at 4.0 mol dm-3 HCl, suggesting that the hydrolysis occurs via the conjugate acid species asianpubs.org. This indicates that under certain pH conditions, hydrolysis of the functional groups on the aromatic ring can occur.

For a related compound, 5-chloro-2-nitroaniline (B48662), a safety data sheet suggests that persistence in water is unlikely due to its water solubility, which implies that it may be mobile and potentially undergo degradation processes, which could include hydrolysis fishersci.com. Another organochlorine pesticide, chlorothalonil (B1668833), is relatively stable to hydrolysis, but it can occur under basic conditions and is considered a minor dissipation pathway researchgate.net. Given that this compound contains an ether linkage, it may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of 5-chloro-2-nitrophenol. However, without specific experimental data, its stability under typical environmental pH conditions (around 6-8) remains uncertain.

Sorption and Mobility Studies in Soil and Water Systems

The sorption and mobility of this compound in soil and water systems are critical factors determining its environmental distribution and potential for groundwater contamination. Sorption refers to the binding of the chemical to soil particles, which can reduce its concentration in the soil solution and limit its movement.

The extent of sorption of organic chemicals in soil is influenced by several factors, including the properties of the chemical itself (such as water solubility and hydrophobicity) and the characteristics of the soil (such as organic matter content, clay content, and pH) nih.gov.

Specific sorption studies for this compound are not widely published. However, the behavior of other chlorinated organic compounds can offer general insights. For the fungicide chlorothalonil, sorption is positively correlated with the organic matter content of the soil. Soils with higher organic matter content exhibit greater sorption, reducing the amount of the chemical available for leaching. The sorption process for chlorothalonil was observed to be rapid initially, followed by a slower phase.

Conversely, for the related compound 5-chloro-2-nitroaniline, a safety data sheet indicates that it will likely be mobile in the environment due to its water solubility fishersci.com. This suggests a lower tendency for sorption and a higher potential for leaching through the soil profile into groundwater.

Given these contrasting examples, the sorption and mobility of this compound are likely to be intermediate and dependent on specific soil conditions. Its moderate hydrophobicity (estimated LogP values are around 2.4-2.5) suggests some affinity for organic matter, but its solubility may still allow for a degree of mobility in soil-water systems. The table below summarizes the key factors influencing the sorption and mobility of organic compounds like this compound.

| Factor | Influence on Sorption | Influence on Mobility |

| High Soil Organic Matter | Increases sorption | Decreases mobility |

| High Clay Content | Can increase sorption | Can decrease mobility |

| High Water Solubility | Decreases sorption | Increases mobility |

| High Hydrophobicity (LogP) | Increases sorption | Decreases mobility |

Advanced Oxidation Processes (AOPs) for Remediation of Nitroaromatic Contaminants

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These processes are particularly effective for the treatment of recalcitrant organic pollutants, such as nitroaromatic compounds, which are often resistant to conventional treatment methods. The high reactivity of hydroxyl radicals allows them to non-selectively oxidize a wide range of organic molecules, leading to their partial degradation into less harmful intermediates or complete mineralization to carbon dioxide, water, and inorganic ions.

Nitroaromatic compounds, including this compound, are of significant environmental concern due to their toxicity and persistence. AOPs offer a promising solution for the remediation of water and soil contaminated with these compounds. The efficacy of AOPs is attributed to the high oxidation potential of hydroxyl radicals, which can initiate a series of complex reactions leading to the breakdown of the aromatic ring and the transformation of the nitro and chloro substituents.

Investigation of Fenton and Modified Fenton Processes for Degradation

The Fenton process is a widely studied AOP that involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is known for its effectiveness in degrading a variety of organic pollutants, including chlorinated nitroaromatic compounds. The degradation of these compounds via the Fenton process is influenced by several factors, including the concentrations of the target compound, hydrogen peroxide, and ferrous ions, as well as the pH of the solution.

Research on compounds structurally similar to this compound, such as 4-chloro-2-nitrophenol (B165678) (4C2NP), has demonstrated the efficacy of the Fenton process. Studies have shown that the degradation of 4C2NP follows pseudo-first-order kinetics, with the degradation rate increasing with higher concentrations of both H₂O₂ and Fe²⁺. Optimal degradation is typically observed under acidic conditions, with a pH around 3 being most effective. For instance, in the degradation of 4-nitrophenol (B140041), over 99% decomposition was achieved within 2 hours at optimal oxidant concentrations researchgate.net. However, complete mineralization is often not achieved, with a significant portion of the organic carbon remaining in the form of intermediate products.

Modified Fenton processes, such as the photo-Fenton process, have been developed to enhance the degradation efficiency. The photo-Fenton process involves the use of UV light to photochemically reduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. This enhancement leads to a faster and more complete degradation of the target pollutant. Comparative studies on 4C2NP have shown that the UV/Fenton process is significantly more effective than the conventional Fenton process in achieving partial mineralization nih.gov.

The following table summarizes typical experimental data for the degradation of a related chlorinated nitroaromatic compound, 4-nitrophenol, using the Fenton process.

| Parameter | Value | Condition | Reference |

| Initial Concentration | 1 mM | - | eeer.org |

| H₂O₂ Concentration | 1 - 10 mM | Varied | eeer.org |

| Fe²⁺ Concentration | 1 - 10 mg/L | Varied | eeer.org |

| pH | 3 | Optimal | eeer.org |

| Decomposition | >99% | 5 mM H₂O₂ and 5 mg/L Fe²⁺ for 2 hours | eeer.org |

| DOC Removal | 30.6% | 5 mM H₂O₂ and 5 mg/L Fe²⁺ for 2 hours | eeer.org |

Efficacy of Other Chemical Oxidation Methods

Besides the Fenton and modified Fenton processes, several other chemical oxidation methods have been investigated for the remediation of nitroaromatic contaminants. These methods also rely on the generation of powerful oxidizing species to break down the persistent pollutants.

Ozonation is a process that utilizes ozone (O₃) as a strong oxidant. Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, particularly at higher pH values. Studies on the ozonation of p-chloronitrobenzene, a related compound, have shown that the degradation process leads to the formation of various intermediate products, including phenols, chlorophenols, and nitrophenols, before eventual ring cleavage and mineralization nih.gov. The degradation rate of p-chloronitrobenzene by ozone is relatively slow, but the reaction with hydroxyl radicals is significantly faster nih.gov. The efficiency of ozonation is pH-dependent, with higher degradation rates observed under alkaline conditions due to the enhanced generation of hydroxyl radicals. For the structurally similar 4-chloro-2-nitrophenol, ozonation at pH 9 resulted in a 99.64% conversion within the first 5 minutes scholaris.ca.

UV/H₂O₂ Oxidation is another effective AOP where hydrogen peroxide is photolyzed by UV radiation to generate hydroxyl radicals. This method has been shown to be effective for the degradation of various nitroaromatic compounds. The process involves the cleavage of the aromatic ring at an early stage of oxidation, with the organic nitrogen being almost completely converted to nitrate eeer.org. The efficiency of the UV/H₂O₂ process is dependent on the concentration of hydrogen peroxide, with an optimal concentration leading to the fastest degradation rate.

Photocatalysis with Titanium Dioxide (TiO₂) involves the use of a semiconductor catalyst, typically TiO₂, which, upon irradiation with UV light, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. Photocatalytic degradation of nitroaromatic compounds like 4-nitrophenol has been demonstrated to be effective, with studies showing significant degradation under simulated sunlight frontiersin.orgnih.gov. The efficiency of this process can be enhanced by modifying the TiO₂ catalyst, for example, by co-doping with carbon and nitrogen frontiersin.orgnih.gov.

A comparative study on the degradation of 4-chloro-2-nitrophenol using various AOPs revealed the following order of degradation efficiency: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV nih.gov. This indicates that the combination of UV light with Fenton's reagent provides the most effective degradation, likely due to the synergistic effects of both processes in generating hydroxyl radicals.

The following table provides a comparative overview of the efficiency of different AOPs for the degradation of 4-chloro-2-nitrophenol.

| Treatment Process | Degradation Efficiency | Parameter Measured | Reference |

| UV/Fenton | Most Effective | Partial Mineralization | nih.gov |

| UV/TiO₂ | High | Degradation | nih.gov |

| UV/H₂O₂ | Moderate to High | Degradation | nih.gov |

| Fenton | Moderate | Degradation | nih.gov |

| Ozonation (at pH 9) | 99.64% | Conversion (in 5 min) | scholaris.ca |

| Ozonation (at pH 3) | 77.35% | Conversion (in 5 min) | scholaris.ca |

Advanced Research Directions and Future Perspectives on 5 Chloro 2 Nitroanisole

Exploration of Novel and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of synthesis methods that are not only efficient but also environmentally benign. For 5-Chloro-2-nitroanisole, research is moving beyond traditional routes toward more sustainable practices. A key area of exploration involves improving the synthesis of its precursors, such as 2,4-dichloronitrobenzene (B57281), which is a common starting material.

One innovative approach focuses on the nitration process. Traditional methods often rely on a mixture of nitric and sulfuric acid, which generates significant amounts of acidic waste. A more sustainable alternative that is being explored is the use of nitrogen dioxide as the nitrating agent. google.com This method avoids the production of spent acid, reduces environmental pollution, and can improve the safety profile of the reaction. google.com

Following the synthesis of an appropriate precursor like 2,4-dichloronitrobenzene, the subsequent step would be a selective nucleophilic aromatic substitution (SNAr) reaction. To produce this compound, a methoxide (B1231860) source, such as sodium methoxide, would be used to displace one of the chlorine atoms. The challenge in this step is to achieve high regioselectivity, favoring the substitution of the chlorine at the C1 position (ortho to the nitro group) over the chlorine at the C4 position. The nitro group strongly activates the ortho and para positions for nucleophilic attack, making this a feasible strategy. Future research in this area will likely focus on catalyst development and reaction condition optimization (e.g., solvent systems, temperature) to maximize the yield and purity of this compound while minimizing energy consumption and waste. High-pressure conditions and the use of solvents like toluene (B28343) are also being investigated to improve reaction efficiency and yield. google.comgoogle.com

In-depth Mechanistic Studies of Complex Chemical Transformations

This compound is an ideal substrate for studying the mechanism of nucleophilic aromatic substitution (SNAr). Its structure contains a good leaving group (chloride) and a strong electron-withdrawing group (nitro) positioned ortho to the leaving group, which activates the aromatic ring for nucleophilic attack. youtube.comopenstax.org

The generally accepted mechanism for SNAr reactions involving such activated aryl halides proceeds via a two-step addition-elimination pathway. openstax.orgjuniperpublishers.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the resulting intermediate.

Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comsemanticscholar.org The negative charge in this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction. openstax.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final substituted product.

Future research directions will likely focus on a more nuanced understanding of this process. While the stepwise mechanism is well-established for highly activated substrates, recent studies on other systems have suggested that some SNAr reactions may proceed through a concerted (cSNAr) or borderline mechanism. semanticscholar.orgnih.gov In-depth mechanistic studies on this compound could involve:

Kinetic Isotope Effect (KIE) Studies: To determine the nature of the transition state and whether the reaction is stepwise or concerted.

Computational Modeling: Using Density Functional Theory (DFT) to map the potential energy surface of the reaction, characterize transition states, and predict whether intermediates like the Meisenheimer complex are stable. nih.gov

Advanced Spectroscopic Techniques: To attempt the direct observation of the transient Meisenheimer complex under specific reaction conditions.

These studies will not only deepen the fundamental understanding of SNAr reactions but also enable more precise control over reactions involving this compound and related compounds.

Integration of Computational and Experimental Approaches for Predictive Material Design

The integration of computational chemistry with experimental validation is a powerful paradigm for designing novel materials with tailored properties. For this compound, computational studies, particularly those using Density Functional Theory (DFT), have provided significant insights into its electronic and optical properties. researchgate.netasianpubs.org

These theoretical investigations have analyzed the compound's molecular geometry, vibrational spectra (FT-IR and FT-Raman), and electronic characteristics. researchgate.netasianpubs.org Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies have been calculated. The HOMO-LUMO energy gap is a critical factor in determining a molecule's chemical reactivity, stability, and electronic properties. asianpubs.org Calculations have shown that charge transfer occurs within the molecule, which is a prerequisite for nonlinear optical (NLO) activity. asianpubs.org

Furthermore, analysis of the Molecular Electrostatic Potential (MESP) map has identified the electrophilic and nucleophilic sites within the molecule, with negative potential localized on the oxygen atoms of the nitro group. researchgate.net Crucially, the first-order hyperpolarizability—a measure of a material's NLO response—has been calculated for this compound. The results suggest that it is a promising candidate for the development of NLO materials, which have applications in telecommunications, optical computing, and data storage. researchgate.net

Future research will build on these findings by:

Synthesizing Derivatives: Creating new molecules based on the this compound scaffold to tune the NLO properties.

Experimental Verification: Measuring the NLO properties of the parent compound and its new derivatives using techniques like the Kurtz-Perry powder method.

Iterative Design: Using the experimental results to refine the computational models, creating a feedback loop for the predictive design of next-generation optical materials.

Table 1: Selected Computational Properties of this compound

| Property | Calculated Value/Observation | Significance | Reference |

| HOMO-LUMO Energy Gap | Indicates intramolecular charge transfer | Suggests potential for electronic applications | asianpubs.org |

| Molecular Electrostatic Potential (MESP) | Negative potential on nitro-group oxygen atoms | Predicts sites for electrophilic attack | researchgate.net |

| First Hyperpolarizability (β) | Calculated to be significant | Indicates good potential as a Nonlinear Optical (NLO) material | researchgate.net |

| Fukui Indices | Distinguishes nucleophilic and electrophilic centers | Corroborates MESP analysis for predicting reactivity | researchgate.net |

This table is generated based on data reported in theoretical studies.

Development of Structure-Activity Relationships for Novel Bioactive Derivatives

This compound serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. chemdad.com Its true potential in medicinal chemistry lies in its use as a scaffold to generate libraries of new compounds whose biological activity can be systematically studied. This process is known as the development of Structure-Activity Relationships (SAR).

The chemical structure of this compound is well-suited for creating diverse derivatives. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) via the SNAr reaction, allowing for the introduction of a wide range of functional groups. The nitro group can also be chemically modified, most commonly through reduction to an amino group, which can then be further functionalized.

A key application that highlights the potential of this scaffold is in the development of kinase inhibitors for cancer therapy. Research has shown that this compound is involved in the synthesis of potent, orally bioavailable inhibitors of anaplastic lymphoma kinase (ALK) and kinesin spindle protein (KSP). chemdad.com Both ALK and KSP are crucial proteins involved in cell division, and their inhibition is a validated strategy for halting the proliferation of cancer cells. chemdad.com

Future research in this domain would involve a systematic SAR approach:

Design and Synthesis: Create a library of analogs by reacting this compound with different nucleophiles to replace the chlorine atom. Further diversity can be introduced by reducing the nitro group and acylating or alkylating the resulting amine.

Biological Screening: Test the synthesized compounds for their inhibitory activity against specific biological targets like ALK and KSP.

SAR Elucidation: Analyze the screening data to identify which structural features lead to increased potency and selectivity. For example, researchers would determine how the size, shape, and electronic properties of the group that replaced the chlorine atom affect the compound's ability to bind to the target protein.

Iterative Optimization: Use the SAR insights to design and synthesize a new generation of compounds with improved efficacy, selectivity, and pharmacokinetic properties.

Table 2: Potential Bioactive Derivatives from this compound

| Target Class | Protein Example | Role in Disease | Synthetic Intermediate |

| Kinase Inhibitors | Anaplastic Lymphoma Kinase (ALK) | Drives growth in certain cancers (e.g., non-small cell lung cancer) | This compound |

| Mitotic Inhibitors | Kinesin Spindle Protein (KSP) | Essential for mitotic spindle separation during cell division | This compound |

This table is based on reported applications of this compound in the synthesis of anticancer agents. chemdad.com

Comprehensive Environmental Behavior Modeling and Innovative Remediation Strategies

The widespread industrial use of chlorinated nitroaromatic compounds necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. Due to its structure, this compound is expected to share environmental characteristics with this class of chemicals, which are often noted for their potential toxicity and persistence. Safety data indicates that the compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com

Future research must focus on a multi-pronged approach to address the environmental aspects of this compound:

Environmental Behavior Modeling: Developing computational models to predict the compound's fate and transport in various environmental compartments (soil, water, air). These models would estimate key parameters such as its soil sorption coefficient, biodegradability, and potential for bioaccumulation. This predictive modeling can help in assessing environmental risk and guiding monitoring efforts.

Biodegradation Studies: Investigating the potential for microorganisms to degrade this compound. The presence of both a chloro and a nitro group on the aromatic ring generally makes such compounds recalcitrant to biodegradation. Research would aim to identify specific bacterial or fungal strains capable of metabolizing the compound and to elucidate the enzymatic pathways involved.

Innovative Remediation Technologies: Exploring advanced oxidation processes (AOPs) for the efficient removal of this compound from contaminated water. Technologies such as photocatalysis using semiconductor materials (e.g., TiO₂), ozonation, and Fenton oxidation are promising methods for breaking down persistent organic pollutants into less harmful substances. Research on the photocatalytic degradation of related nitrophenolic compounds has shown this to be a viable approach.

A comprehensive understanding of the environmental behavior of this compound, coupled with the development of effective remediation technologies, is crucial for ensuring its sustainable use in industrial applications.

Q & A

What are the established synthetic routes for 5-Chloro-2-nitroanisole, and what are their key reaction conditions?

Level: Basic

Methodological Answer:

this compound can be synthesized via two primary routes:

- Method 1: Nitration of 4-chloroanisole using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration. The product is purified via recrystallization from ethanol .

- Method 2: Etherification of 2,5-dichloronitrobenzene with methanol in the presence of a base (e.g., NaOH) at reflux (70–80°C) for 6–8 hours. The reaction is monitored by TLC, and the product is isolated via distillation .

Key Considerations: Solvent polarity and temperature control are critical to avoid byproducts like positional isomers (e.g., 4-chloro-2-nitroanisole).

How can spectroscopic methods confirm the structure and purity of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR: The methoxy (-OCH₃) group appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with substituents (e.g., nitro and chloro groups at positions 2 and 5, respectively).

- IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

- Mass Spectrometry: Molecular ion peak at m/z 187.58 (C₇H₆ClNO₃) and fragmentation patterns (e.g., loss of -OCH₃) validate the structure .

Validation: Cross-reference spectral data with NIST Chemistry WebBook or published studies .

What are the reported physical properties of this compound, and how should discrepancies be addressed?

Level: Basic

Methodological Answer:

- Melting Point (MP): Literature reports range from 98–102°C, depending on purity and crystallization solvents .

- Solubility: Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols .

Addressing Discrepancies: - Reproduce measurements using standardized methods (e.g., DSC for MP).

- Compare results with authoritative databases (e.g., NIST) or high-purity commercial samples .

How does the electronic structure of this compound influence its role as a π-spacer in dye-sensitized solar cells (DSSCs)?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) studies reveal:

- The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups lower the LUMO energy, enhancing electron injection into TiO₂ electrodes in DSSCs.

- The methoxy (-OCH₃) group stabilizes the excited state, improving charge transfer efficiency .

Experimental Validation: Synthesize derivatives (e.g., replacing -Cl with -F) and compare photovoltaic performance via incident photon-to-current efficiency (IPCE) measurements .

How can researchers resolve contradictions in reported reaction pathways for nitration/chlorination of anisole derivatives?

Level: Advanced

Methodological Answer: